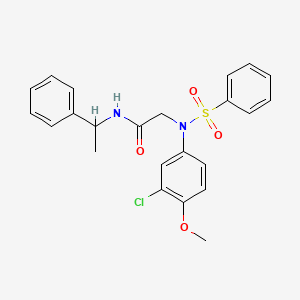![molecular formula C19H19N3O2S B5107895 N-(2-furylmethyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5107895.png)
N-(2-furylmethyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-2-[(2-methyl-6-phenyl-4-pyrimidinyl)thio]propanamide, commonly known as FMPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FMPP is a synthetic compound that has been primarily used in laboratory experiments to study its mechanism of action and its biochemical and physiological effects.
Mechanism of Action
FMPP is a potent agonist of the serotonin 5-HT2A receptor and the dopamine D2 receptor. It binds to these receptors and activates intracellular signaling pathways, leading to various physiological and behavioral effects. The exact mechanism of action of FMPP is still not fully understood, but it is believed to involve the modulation of neurotransmitter release and the activation of downstream signaling cascades.
Biochemical and Physiological Effects:
FMPP has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that FMPP can modulate the release of various neurotransmitters such as dopamine, serotonin, and noradrenaline. In vivo studies have shown that FMPP can induce hyperactivity, stereotypy, and other behavioral effects in rodents. FMPP has also been shown to have potential applications in the treatment of various psychiatric and neurological disorders such as schizophrenia, depression, and anxiety.
Advantages and Limitations for Lab Experiments
FMPP has several advantages as a pharmacological tool for laboratory experiments. It is a potent and selective agonist of the serotonin 5-HT2A receptor and the dopamine D2 receptor, making it useful for studying the mechanisms of action of these receptors. FMPP is also relatively stable and easy to synthesize, making it a cost-effective alternative to other GPCR ligands. However, FMPP also has several limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on FMPP. One potential area of study is the development of more selective and potent FMPP analogs for use as pharmacological tools. Another area of research is the investigation of the role of FMPP in various physiological and pathological conditions, including psychiatric and neurological disorders. Additionally, the potential applications of FMPP in drug discovery and development should be further explored. Overall, FMPP has the potential to be a valuable tool for scientific research and drug development.
Synthesis Methods
The synthesis of FMPP involves the reaction of 2-methyl-6-phenyl-4-pyrimidinethiol with 2-(bromomethyl)-5-(furan-2-yl)-1,3-dioxane in the presence of a base. The reaction yields FMPP as a yellow solid with a melting point of 95-98°C. The purity of FMPP can be confirmed using various analytical techniques such as HPLC, NMR, and mass spectrometry.
Scientific Research Applications
FMPP has been used in various scientific research applications due to its potential as a pharmacological tool. It has been used to study the mechanism of action of various G protein-coupled receptors (GPCRs) such as the serotonin 5-HT2A receptor and the dopamine D2 receptor. FMPP has also been used to study the effects of GPCR ligands on intracellular signaling pathways and to investigate the role of GPCRs in various physiological and pathological conditions.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-methyl-6-phenylpyrimidin-4-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-13(19(23)20-12-16-9-6-10-24-16)25-18-11-17(21-14(2)22-18)15-7-4-3-5-8-15/h3-11,13H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZMNTGAMBFAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SC(C)C(=O)NCC2=CC=CO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-furyl)phenyl]-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5107818.png)
![N-benzyl-2-{3-[4-morpholinyl(oxo)acetyl]-1H-indol-1-yl}acetamide](/img/structure/B5107820.png)
![3-{1-[(4-methoxyphenyl)acetyl]-4-piperidinyl}-N-phenylpropanamide](/img/structure/B5107846.png)
![3-bromo-4-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5107850.png)

![3-[(4-acetyl-1-piperazinyl)methyl]-6-chloro-4H-chromen-4-one](/img/structure/B5107860.png)
![4-methyl-3-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5107863.png)
![8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B5107867.png)

![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-3-(2-isoxazolidinyl)propanamide](/img/structure/B5107886.png)
![3,3'-methylenebis{6-[(3-nitrobenzoyl)amino]benzoic acid}](/img/structure/B5107894.png)
![N-(4-methoxyphenyl)dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5107903.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B5107908.png)
![5-[(sec-butylamino)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5107912.png)